2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Regioisomerism Physicochemical property prediction Quinazolinone SAR

This 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one (CAS 343618-41-7) is a strategically differentiated N3-(4-methoxybenzyl)-substituted 2-thioxoquinazolinone scaffold. Key differentiators: (1) Intermediate lipophilicity (LogP 3.08, LogD 1.57 at pH 7.4) bridging methyl- and trimethoxybenzyl analogs for systematic SAR optimization; (2) C2 mercapto group enables S-alkylation/arylation diversification inaccessible to 2-oxo analogs; (3) 4-methoxy positional isomer, distinct from 2-methoxy regioisomer (ΔBP 12.1 °C). Ideal for de novo target screening, HDAC/kinase inhibitor programs, and chemical library synthesis. ≥95% purity.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B493372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21)
InChIKeyJHBIJHAYTQITKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)

2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one: A 3-Benzyl Substituted 2-Thioxoquinazolinone Scaffold with Defined Physicochemical and Synthetic Parameters


2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one (CAS 343618-41-7) is a 3-benzyl-substituted 2-thioxoquinazolin-4(3H)-one derivative featuring a 4-methoxybenzyl group at N3 and a thioxo group at C2 . The compound is synthesized via reaction between substituted anthranilic acids and benzyl isothiocyanate, yielding this and related 2-mercapto-3-aryl/benzyl quinazolin-4(3H)-one derivatives in yields ranging from 38–97% . The 4-methoxybenzyl substituent confers predicted ACD/LogP of 3.08 and LogD (pH 7.4) of 1.57, with aqueous solubility <0.3 μg/mL at pH 7.4 , distinguishing this analog from other N3-substituted variants within the 2-mercaptoquinazolinone class.

Why 2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one Cannot Be Interchanged with Other N3-Substituted 2-Mercaptoquinazolinones


Within the 2-mercaptoquinazolin-4(3H)-one class, the N3 substituent is a critical determinant of both biological activity profile and physicochemical behavior. A 2025 HDAC inhibitor study demonstrated that substituents at the N3 position significantly influenced anticancer activity, with methyl-substituted derivatives exhibiting the highest cytotoxicity, followed by phenyl-substituted and then benzyl-substituted compounds, establishing a clear substituent-dependent activity gradient [1]. Furthermore, the 4-methoxybenzyl group in this compound yields predicted LogP of 3.08 and LogD (pH 7.4) of 1.57 , whereas the 2-methoxybenzyl regioisomer exhibits distinct physicochemical properties including a lower predicted boiling point (465.3°C vs 477.4°C) . Substitution with a 3,4,5-trimethoxybenzyl group shifts biological evaluation toward distinct antitumor GI50 endpoints (e.g., 6.33–17.90 μM for optimized analogs) [2], while 4-chlorophenyl substitution directs activity toward a broad antimicrobial spectrum [3]. These systematic variations in substituent identity, regioisomerism, and substitution pattern preclude generic interchange among in-class analogs for structure-activity relationship (SAR) studies, synthetic optimization, or targeted biological screening.

Quantitative Comparative Evidence: 2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one Versus Closest Analogs


Regioisomeric Differentiation: 4-Methoxybenzyl vs 2-Methoxybenzyl Substitution Alters Predicted Boiling Point and Lipophilicity

The 4-methoxybenzyl-substituted compound exhibits distinct predicted physicochemical parameters compared to its 2-methoxybenzyl regioisomer. The para-methoxy substitution yields a predicted boiling point of 477.4±47.0 °C, which is 12.1 °C higher than the 465.3±47.0 °C predicted for the ortho-methoxy regioisomer . This difference in predicted thermal properties reflects altered intermolecular interactions arising from the positional variation of the methoxy group on the benzyl ring, a factor relevant to purification method selection and thermal stability considerations during synthetic workflows.

Regioisomerism Physicochemical property prediction Quinazolinone SAR

N3 Substituent-Dependent Lipophilicity: 4-Methoxybenzyl Provides Intermediate LogD Relative to Phenyl and Trimethoxybenzyl Analogs

The 4-methoxybenzyl N3 substituent confers a predicted ACD/LogP of 3.08 and LogD (pH 7.4) of 1.57, representing a lipophilicity profile intermediate between simpler aryl-substituted and more highly substituted benzyl analogs . This LogD value reflects the balance between the lipophilic benzyl group and the hydrogen-bonding capacity of the quinazolinone core, positioning this analog as a moderate-lipophilicity candidate within the class. The predicted Rule of 5 violations count is zero , indicating drug-like property space within commonly accepted oral bioavailability guidelines.

Lipophilicity LogD Drug-likeness Quinazolinone derivatives

Thioxo Group at C2 Enables S-Alkylation and S-Arylation Derivatization: A Divergence Point from 2-Oxo Quinazolinone Analogs

The presence of the 2-mercapto (thioxo) group enables nucleophilic substitution chemistry that is unavailable in 2-oxo quinazolinone analogs. This compound serves as a synthetic intermediate for S-alkylation and S-arylation reactions, with reported utility in glycosylation reactions for saccharide synthesis and fluorination reactions with agents such as hydrogen fluoride or sodium hypochlorite to yield fluorinated derivatives . Related 2-mercaptoquinazolinone scaffolds have been elaborated via S-alkylation to produce HDAC inhibitors with IC50 values ranging from 2.93–4.24 μM [1] and EGFR-targeted antitumor agents with GI50 values as low as 6.33 μM [2].

Synthetic building block Thioether derivatization Quinazolinone functionalization

Limited Direct Biological Activity Data Requires Class-Level Inference from Structurally Related 2-Mercaptoquinazolinones

No peer-reviewed primary literature reporting direct in vitro IC50, GI50, or Ki values specifically for 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one was identified in the accessible search corpus. Consequently, all biological activity claims must be drawn from class-level inference based on structurally related 2-mercaptoquinazolin-4(3H)-one derivatives. Related N3-benzyl substituted analogs have demonstrated antitumor activity (GI50 6.33–17.90 μM in select analogs) [1], HDAC inhibition with IC50 values of 2.93–4.24 μM [2], and anti-breast cancer activity with IC50 of 9.97–16.27 μM against MDA-MB-231 cells [3]. However, these data derive from compounds with distinct N3 substituents (3,4,5-trimethoxybenzyl, methyl, or alternative functionalization) and do not represent direct activity measurements for the 4-methoxybenzyl analog. The vendor claim of potential tyrosine kinase and PARP inhibitory activity is supported only by class inference and lacks quantitative target-specific data .

Anticancer activity Tyrosine kinase inhibition HDAC inhibition Structure-activity relationship

Recommended Application Scenarios for 2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Defined N3-Benzyl Lipophilicity Modulation

This compound is suited for structure-activity relationship (SAR) studies exploring the effect of intermediate N3-benzyl substitution on target engagement within quinazolinone-based inhibitor programs. The predicted LogP of 3.08 and LogD (pH 7.4) of 1.57 provide a quantifiable lipophilicity reference point for benchmarking against methyl-substituted (lower lipophilicity) or trimethoxybenzyl-substituted (higher lipophilicity) analogs . As demonstrated by the 2025 HDAC inhibitor study showing N3 substituent-dependent cytotoxicity gradients [1], systematic variation of the N3 group is critical for optimizing both potency and drug-like properties. Researchers should procure this analog when intermediate lipophilicity is desired for cell permeability optimization or when evaluating the contribution of the 4-methoxybenzyl motif to target binding affinity.

Synthetic Diversification via S-Alkylation to Generate Focused Thioether Libraries

The 2-mercapto group enables S-alkylation and S-arylation reactions that are not accessible with 2-oxo quinazolinone analogs, making this compound a strategic synthetic building block for generating diverse chemical libraries . This scaffold can be elaborated to produce thioether derivatives with varied substituents, enabling exploration of the chemical space around the C2 position. Such diversification strategies have proven successful in generating bioactive molecules within the class, as exemplified by S-substituted analogs achieving GI50 values of 6.33–17.90 μM in antitumor screens [1] and HDAC inhibitors with IC50 values of 2.93–4.24 μM [2]. Procurement for synthetic chemistry applications is recommended when the research objective is scaffold diversification rather than direct biological screening of the unmodified parent compound.

Regioisomeric Control Studies in Quinazolinone SAR

When investigating the positional effect of methoxy substitution on the N3-benzyl ring, this 4-methoxybenzyl analog must be differentiated from its 2-methoxybenzyl regioisomer. The predicted boiling point difference of 12.1 °C (477.4 °C vs 465.3 °C) [1] reflects distinct intermolecular interactions that may also manifest in differential target binding, solubility behavior, or metabolic stability. Researchers conducting systematic regioisomeric SAR studies should ensure procurement of the correct positional isomer, as substitution at the para versus ortho position on the benzyl ring can alter both physicochemical properties and biological recognition patterns.

Scaffold for De Novo Empirical Biological Evaluation (Target Identification Unknown)

Given the absence of direct peer-reviewed activity data for this specific analog , this compound is appropriate as a starting scaffold for de novo empirical biological evaluation where target engagement has not been pre-established. The quinazolinone core is recognized in multiple therapeutic classes including EGFR inhibitors (gefitinib, erlotinib) [1], HDAC inhibitors [2], and DHFR inhibitors (with class IC50 values as low as 0.01 μM) [3]. Researchers should procure this compound when the objective is to screen against a panel of potential targets or phenotypes without pre-existing bias toward a specific mechanism. Any positive hits identified would then warrant follow-up SAR studies with systematic analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.